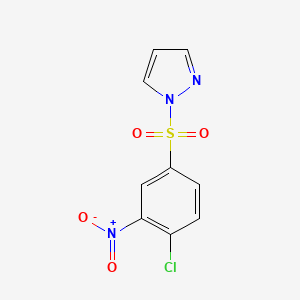

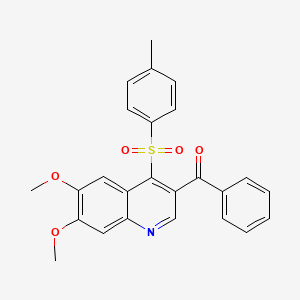

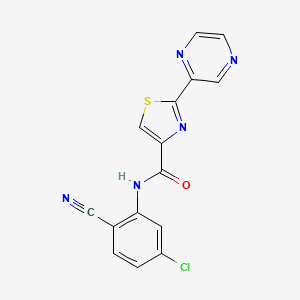

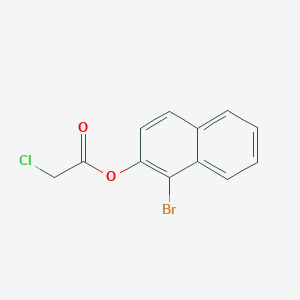

![molecular formula C16H21NO3 B2611741 2-[(2,5-Dimethylanilino)carbonyl]cyclohexanecarboxylic acid CAS No. 296246-15-6](/img/structure/B2611741.png)

2-[(2,5-Dimethylanilino)carbonyl]cyclohexanecarboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

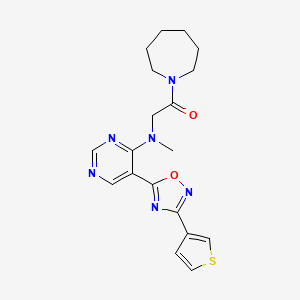

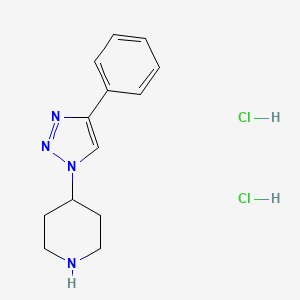

“2-[(2,5-Dimethylanilino)carbonyl]cyclohexanecarboxylic acid” is a chemical compound with the molecular formula C16H21NO3 . It is used in various chemical reactions and can be purchased from several suppliers .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a cyclohexane ring attached to a carboxylic acid group and a dimethylaniline group . The exact 3D structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, carboxylic acids in general can undergo a variety of reactions. These include nucleophilic acyl substitution reactions, where the hydroxyl group (-OH) is replaced by another nucleophile .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular formula (C16H21NO3), molecular weight (275.34284), and potentially its melting point, boiling point, and density .Wissenschaftliche Forschungsanwendungen

Photoreactive Protecting Groups

2,5-Dimethylphenacyl esters , closely related to the chemical structure , have been studied for their potential as photoremovable protecting groups for carboxylic acids. These compounds show high chemical yields upon irradiation, leading to the generation of free carboxylic acids. This property is particularly useful in organic synthesis and biochemistry for creating "caged compounds," where the photoreactive moiety acts as a protective group that can be removed by light exposure (Zabadal et al., 2001).

Conformationally Rigid Analogs

The synthesis of conformationally rigid analogs of biologically relevant molecules, such as 2-amino adipic acid, has been demonstrated starting from precursors like dimethyl rac-2,5-dibromohexanedioate. This approach allows for the creation of compounds with potential medicinal applications, leveraging the structural rigidity for specificity in biological interactions (Kubyshkin et al., 2009).

Antiplasmin Drugs

Research into 4-aminomethylcyclohexanecarboxylic acid derivatives, which share a similar cyclohexane carboxylic acid core with the queried compound, has explored their use in antiplasmin drugs. These studies focus on synthesizing isomers with varying configurations and assessing their antiplasmin activity, highlighting the importance of molecular structure in medicinal chemistry applications (Isoda & Yamaguchi, 1980).

ACE Inhibitors

Monoamidic derivatives of cyclohexanedicarboxylic acids have been investigated for their inhibitory activity against angiotensin converting enzyme (ACE), a key target in hypertension management. The studies have revealed the potential of these compounds as novel ACE inhibitors, showcasing an alternative structural motif to traditional ACE inhibiting drugs (Turbanti et al., 1993).

Coordination Chemistry and Material Science

Cyclohexanepolycarboxylic acids, including cyclohexanecarboxylic acid derivatives, play a significant role in coordination chemistry. Their ability to undergo conformational transformations in the presence of various metal ions under hydrothermal conditions opens up possibilities for applications in materials science, particularly in the development of magnetic materials (Lin & Tong, 2011).

Eigenschaften

IUPAC Name |

2-[(2,5-dimethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-10-7-8-11(2)14(9-10)17-15(18)12-5-3-4-6-13(12)16(19)20/h7-9,12-13H,3-6H2,1-2H3,(H,17,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUMJNVRUHKJRDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2CCCCC2C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-([2,4'-bipyridin]-3-ylmethyl)-2-(4-bromophenyl)acetamide](/img/structure/B2611663.png)

![N-(furan-2-ylmethyl)-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2611665.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanesulfonamide](/img/structure/B2611667.png)

![7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-methyl-3-(p-tolyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2611670.png)

![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2611672.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2611675.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-chloro-6-fluorobenzoate](/img/structure/B2611679.png)

![N-(8H-indeno[1,2-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2611681.png)